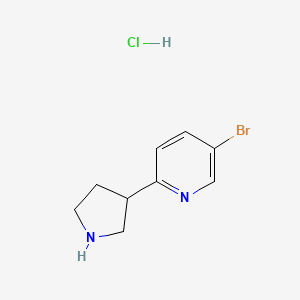

5-Bromo-2-(pyrrolidin-3-yl)pyridine hydrochloride

Description

5-Bromo-2-(pyrrolidin-3-yl)pyridine hydrochloride is a halogenated pyridine derivative featuring a pyrrolidine ring (a five-membered nitrogen-containing heterocycle) at the 2-position of the pyridine backbone. As a hydrochloride salt, it exhibits improved solubility in polar solvents compared to its free base form. This compound is of interest in medicinal chemistry, particularly in the design of kinase inhibitors and neurotransmitter analogs, due to its structural mimicry of bioactive molecules .

Properties

Molecular Formula |

C9H12BrClN2 |

|---|---|

Molecular Weight |

263.56 g/mol |

IUPAC Name |

5-bromo-2-pyrrolidin-3-ylpyridine;hydrochloride |

InChI |

InChI=1S/C9H11BrN2.ClH/c10-8-1-2-9(12-6-8)7-3-4-11-5-7;/h1-2,6-7,11H,3-5H2;1H |

InChI Key |

NYZYXOOCGXAQOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1C2=NC=C(C=C2)Br.Cl |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of 3-Pyrrolidin-1-ylpyridine

- Reaction: Nucleophilic substitution of 2-chloropyridine with pyrrolidine.

- Conditions: Reflux in acetonitrile with potassium carbonate.

Step 3: Formation of Hydrochloride Salt

- Reaction: Treatment of the free base with hydrochloric acid (gas or aqueous) to obtain the hydrochloride salt.

| Step | Reagents | Solvent | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 1 | Pyrrolidine + 2-chloropyridine | Acetonitrile | Reflux | High | Nucleophilic substitution |

| 2 | NBS | Acetic acid | Reflux | ~95% | Electrophilic bromination |

| 3 | HCl gas or aqueous HCl | - | Room temperature | Quantitative | Salt formation |

Specific Patented Methods

Based on the patent literature (e.g., AU2020366425A1), a novel method involves forming a mixture containing a pyridine derivative, a carbonyl compound, a metal reagent, and optional additives, followed by reaction steps that yield the target compound with improved yield and safety profiles.

- Use of commercially available reagents.

- Reduction of waste and hazardous steps.

- Overall yield approximately 50%.

Pyridine derivative + pyrrolidine derivative + halogenating agent + metal catalyst → this compound

Summary Data Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(pyrrolidin-3-yl)pyridine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.

Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids to form carbon-carbon bonds.

Oxidizing Agents: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted pyridine derivatives .

Scientific Research Applications

Pharmaceutical Development

5-Bromo-2-(pyrrolidin-3-yl)pyridine hydrochloride shows promise in modulating biological processes via binding affinity to specific molecular targets. Studies are underway to understand its mechanism of action and potential therapeutic uses.

Research Applications

This compound is employed in ongoing studies to explore interactions with biomolecules. Preliminary research suggests that its structure enables selective interaction with certain proteins or enzymes, potentially leading to new therapeutic strategies.

Structural Similarities

Several compounds share structural similarities with this compound.

Examples of similar compounds:

- 5-Bromo-2-(1-isopropylpiperidin-3-yl)pyridine hydrochloride

- 5-Bromo-2-(1-pyrrolidin-3-yl)pyridine

- 5-Chloro-2-(1-isopropylpiperidin-3-yl)pyridine

- 5-Bromo-2-(1-piperidin-4-yl)pyridine

Use in Synthesis

This compound is used as a building block in the synthesis of more complex molecules. The specific products depend on the reagents and conditions used during these reactions. Industrial production methods may optimize these synthetic routes for large-scale production, employing continuous flow reactors and automated systems to ensure consistent quality and yield.

Table of Related Compounds

| Compound Name | Structural Features |

|---|---|

| 5-Bromo-2-(1-pyrrolidin-3-yl)pyridine | Pyrrolidine instead of piperidine |

| 5-Chloro-2-(1-isopropylpiperidin-3-yl)pyridine | Chlorine instead of bromine |

| 5-Bromo-2-(1-piperidin-4-yl)pyridine | Piperidine at the 4-position |

Mechanism of Action

The mechanism of action of 5-Bromo-2-(pyrrolidin-3-yl)pyridine hydrochloride involves its interaction with specific molecular targets. The bromine atom and pyrrolidine ring contribute to its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions are still under investigation, but it is believed to modulate certain biological processes through these interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

5-Bromo-2-(pyrrolidin-2-yl)pyrimidine Hydrochloride

- Structure : Replaces pyridine with pyrimidine (a six-membered ring with two nitrogen atoms) and positions the pyrrolidine at the 2-yl (rather than 3-yl) site.

- However, the altered nitrogen positioning may reduce compatibility with enzymes preferring pyridine-based substrates .

5-Bromo-3-chloro-2-methylpyridine

- Structure : Features chloro and methyl substituents instead of pyrrolidine.

- Impact : The methyl group increases lipophilicity (logP ~2.1), favoring membrane permeability, while the chloro substituent may stabilize the molecule via electron-withdrawing effects. Lacks the pyrrolidine moiety, limiting interactions with chiral receptors .

5-Bromo-2-((R)-pyrrolidin-3-yloxy)-pyridine Hydrochloride

- Structure : Introduces an oxygen linker between pyridine and the (R)-configured pyrrolidine.

- The chiral (R)-configuration may confer enantioselective activity in biological systems .

Heterocyclic Core Modifications

5-Bromo-2-(piperidin-3-yloxy)pyrimidine Hydrochloride

- Structure : Utilizes piperidine (six-membered ring) instead of pyrrolidine, with a pyrimidine core.

- The pyrimidine core’s dual nitrogen atoms may enhance solubility but reduce metabolic stability compared to pyridine .

4-(4-Chlorobutyl)pyridine Hydrochloride

Salt Forms and Solubility

2-(5-Bromo-pyridin-3-yl)-ethylamine Dihydrochloride

- Structure : Ethylamine side chain with dihydrochloride salt.

- Impact: The dihydrochloride form increases aqueous solubility (e.g., >50 mg/mL in water) compared to the monohydrochloride form of the target compound. The ethylamine group may facilitate interactions with amine receptors .

Physicochemical and Pharmacological Data

Table 1: Key Properties of Selected Compounds

*Calculated using fragment-based methods.

Biological Activity

5-Bromo-2-(pyrrolidin-3-yl)pyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including interactions with biomolecules, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₁BrN₂·HCl. The compound features a bromine atom at the 5-position of the pyridine ring and a pyrrolidine ring at the 2-position, which contributes to its distinctive chemical behavior and biological activity. The presence of the bromine atom enhances lipophilicity, potentially facilitating membrane permeability and receptor binding.

Research indicates that this compound may interact with various molecular targets, including proteins and enzymes. Preliminary studies suggest that the compound could modulate biological processes through specific binding affinities, leading to alterations in signaling pathways. Ongoing investigations aim to elucidate the precise mechanisms by which this compound exerts its biological effects.

Antimicrobial Properties

Recent studies have demonstrated that compounds similar to this compound exhibit notable antibacterial and antifungal activities. For instance, derivatives containing pyrrolidine structures have shown effectiveness against Gram-positive and Gram-negative bacteria. The halogen substituents in these compounds are believed to play a crucial role in their bioactivity .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | TBD | Antibacterial |

| Sazetidine-A | 10 | Antibacterial |

| Pyrrolidine Derivative A | 3.12 | Antifungal |

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological applications. Similar pyridine derivatives have been studied for their effects on nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders. The presence of a pyrrolidine moiety may enhance selectivity for specific nAChR subtypes, potentially leading to new therapeutic strategies for conditions like Alzheimer's disease or nicotine addiction .

Case Studies

- In Vitro Studies : In vitro assessments have shown that this compound can inhibit bacterial growth effectively, with ongoing studies evaluating its efficacy against resistant strains.

- Preclinical Trials : Preliminary animal studies indicate that the compound exhibits favorable pharmacokinetic properties, including good absorption and distribution profiles, which are critical for therapeutic application.

Future Directions

Research is ongoing to further explore the biological activity of this compound, particularly its potential as a therapeutic agent in infectious diseases and neurodegenerative conditions. Future studies will focus on:

- Mechanistic Studies : Detailed investigations into the molecular interactions and pathways affected by this compound.

- Clinical Trials : Progressing towards clinical evaluations to establish safety and efficacy in humans.

Q & A

Basic: What are the recommended synthetic routes for preparing 5-Bromo-2-(pyrrolidin-3-yl)pyridine hydrochloride?

Methodological Answer:

The synthesis typically involves brominated pyridine intermediates coupled with pyrrolidine derivatives. Key steps include:

- Substitution Reactions : Bromine at the pyridine’s 5-position can undergo nucleophilic substitution with pyrrolidine derivatives. For example, coupling 5-bromo-2-chloropyridine with pyrrolidin-3-amine under palladium-catalyzed cross-coupling conditions (e.g., Suzuki or Buchwald-Hartwig reactions) .

- Hydrochloride Formation : Post-synthesis, the free base is treated with HCl in a polar solvent (e.g., ethanol) to form the hydrochloride salt, enhancing solubility for biological assays .

- Purification : Use column chromatography (silica gel, eluting with CH₂Cl₂/MeOH gradients) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Advanced: How can regioselective functionalization of the pyrrolidine ring be achieved in this compound?

Methodological Answer:

Regioselective modification requires protecting group strategies and controlled reaction conditions:

- Protection of Amine Groups : Use tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to block the pyrrolidine’s secondary amine during pyridine ring functionalization. Deprotection with TFA or hydrogenolysis restores reactivity .

- Stereochemical Control : For enantioselective synthesis, employ chiral auxiliaries or asymmetric catalysis (e.g., Ru-BINAP complexes) to achieve desired stereochemistry at the pyrrolidine’s 3-position .

- Post-Functionalization : After deprotection, introduce substituents via reductive amination or alkylation. Monitor reaction progress using LC-MS to confirm regioselectivity .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity. Key signals include the pyridine’s aromatic protons (δ 7.5–8.5 ppm) and pyrrolidine’s CH₂ groups (δ 2.5–3.5 ppm). The hydrochloride salt shifts NH protons downfield (δ 10–12 ppm) .

- HPLC-PDA : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) assesses purity (>98%). UV detection at 254 nm identifies residual starting materials .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 273.02 for C₉H₁₁BrN₂·HCl) .

Advanced: How can researchers resolve contradictions in reported reactivity of the bromine substituent?

Methodological Answer:

Discrepancies in bromine reactivity often stem from solvent polarity or catalyst choice:

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution, while non-polar solvents (toluene) promote coupling reactions. Compare yields under both conditions .

- Catalyst Screening : Test Pd(OAc)₂/XPhos vs. CuI/1,10-phenanthroline for cross-coupling efficiency. Use kinetic studies (e.g., in situ IR) to monitor intermediate formation .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict activation barriers for bromine displacement vs. ring participation, guiding experimental design .

Basic: What are the key considerations for stability and storage of this compound?

Methodological Answer:

- Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the bromopyridine moiety .

- Moisture Control : Use desiccants (silica gel) in sealed containers; the hydrochloride salt is hygroscopic and may hydrolyze in humid conditions .

- Long-Term Stability : Conduct accelerated stability studies (40°C/75% RH for 1 month) with HPLC monitoring to establish shelf-life .

Advanced: How can this scaffold be optimized for structure-activity relationship (SAR) studies in medicinal chemistry?

Methodological Answer:

- Core Modifications : Replace bromine with other halogens (Cl, I) or install electron-withdrawing groups (NO₂) to alter π-π stacking interactions. Compare IC₅₀ values in enzyme assays .

- Pyrrolidine Substitutions : Introduce sp³-hybridized groups (methyl, cyclopropyl) to enhance target binding. Use X-ray crystallography to map ligand-receptor interactions .

- Salt Forms : Test mesylate or tosylate salts for improved pharmacokinetics. Measure solubility and logP via shake-flask methods .

Basic: What are the primary applications of this compound in academic research?

Methodological Answer:

- Medicinal Chemistry : Serves as a kinase inhibitor scaffold. For example, modify the pyrrolidine ring to target JAK/STAT or PI3K pathways .

- Chemical Biology : Conjugate with fluorescent tags (e.g., BODIPY) via the pyridine’s 2-position for cellular imaging probes .

- Material Science : Incorporate into metal-organic frameworks (MOFs) via halogen bonding for catalytic applications .

Advanced: What strategies mitigate toxicity risks during in vivo studies?

Methodological Answer:

- Metabolic Profiling : Use liver microsomes (human/rodent) to identify reactive metabolites. Introduce deuterium at labile positions to block bioactivation .

- Prodrug Design : Mask the hydrochloride salt with ester or carbamate groups, which hydrolyze in target tissues .

- In Silico Toxicity Prediction : Tools like Derek Nexus or ADMET Predictor™ assess hepatotoxicity and mutagenicity risks pre-synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.